molecular formula C10H18O B14254238 Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- CAS No. 344942-18-3

Cyclopentanol, 3-ethenyl-2,2,3-trimethyl-

Cat. No.: B14254238
CAS No.: 344942-18-3
M. Wt: 154.25 g/mol
InChI Key: PXMRAETUVSSBJX-UHFFFAOYSA-N
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Description

Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This particular compound is characterized by a cyclopentane ring with three methyl groups and one ethenyl group attached to it. The molecular formula for this compound is C10H18O .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be synthesized through various synthetic routes. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .

Industrial Production Methods

In industrial settings, cyclopentanol can be produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . this process is limited due to the formation of pollutants.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions can occur with halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.

Major Products

    Oxidation: The oxidation of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can yield cyclopentanone derivatives.

    Reduction: Reduction typically results in the formation of cyclopentane derivatives.

    Substitution: Substitution reactions can produce halogenated cyclopentane compounds.

Scientific Research Applications

Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. These pathways may involve the modulation of enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Cyclopentanol, 3-ethenyl-2,2,3-trimethyl- can be compared with other similar compounds such as:

    Cyclopentanol: A simpler cycloalkane with a hydroxyl group attached to a cyclopentane ring.

    Cyclopentanone: A ketone derivative of cyclopentane.

    Cyclopentene: An unsaturated cycloalkane with a double bond in the ring.

The uniqueness of cyclopentanol, 3-ethenyl-2,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

344942-18-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-ethenyl-2,2,3-trimethylcyclopentan-1-ol

InChI

InChI=1S/C10H18O/c1-5-10(4)7-6-8(11)9(10,2)3/h5,8,11H,1,6-7H2,2-4H3

InChI Key

PXMRAETUVSSBJX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C=C)O)C

Origin of Product

United States

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